molecular formula C24H22 B077584 Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]- CAS No. 13280-61-0

Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-

Cat. No. B077584
CAS RN: 13280-61-0
M. Wt: 310.4 g/mol
InChI Key: QKLPIYTUUFFRLV-YTEMWHBBSA-N
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Description

“Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-” is a chemical compound with the molecular formula C24H22 . It is also known as 1,4-Bis(2-methylstyryl)benzene . This compound is used as a scintillator in scintillation counters and scintillation spectrometers .


Molecular Structure Analysis

The molecular structure of “Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-” consists of a benzene ring with two 2-methylstyryl groups attached at the 1 and 4 positions . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-” has a molecular weight of 310.4 g/mol . It has a complex structure with 24 heavy atoms and 4 rotatable bonds . The compound is non-polar with a topological polar surface area of 0 Ų .

Scientific Research Applications

Scintillation Applications

1,4-Bis(2-methylstyryl)benzene, also known as Bis-MSB, is suitable for scintillation . Scintillators are materials that emit light when they are struck by ionizing radiation. They are widely used in radiation detection systems, including radiation therapy machines, medical imaging systems, and industrial and research radiation detectors.

Organic Synthesis

This compound is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.

Radiometric Sensing

A method for chemically selective radiometric sensing of non-γ-emitting radionuclides in solution is described using scintillating microspheres with selective radionuclide uptake properties . This suggests that 1,4-Bis(2-methylstyryl)benzene could potentially be used in the development of these sensor devices.

Safety and Hazards

Safety data sheets recommend wearing protective gloves, clothing, eye protection, and face protection when handling "Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-" . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes . If eye irritation persists, seek medical advice .

Mechanism of Action

1,4-Bis(2-methylstyryl)benzene, also known as Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-, is a chemical compound with a molecular weight of 310.43 g/mol . This compound is used for synthesis and has been utilized as a scintillator reagent .

Target of Action

It’s known to be used in organic synthesis , suggesting that it may interact with various organic compounds.

Mode of Action

Its use as a scintillator reagent suggests that it may interact with radiation and produce light, a process that could involve energy transfer mechanisms.

Biochemical Pathways

As a scintillator reagent , it likely plays a role in the detection of radiation, which could involve various biochemical and physical processes.

Pharmacokinetics

Given its use in synthesis , it’s likely that these properties would depend on the specific conditions of the reaction and the other compounds present.

Result of Action

1,4-Bis(2-methylstyryl)benzene has been reported to exhibit fluorescence emission in cyclohexane . This suggests that it may have applications in fluorescence-based detection systems. The compound’s interaction with radiation as a scintillator reagent could result in the production of light, which can be measured and analyzed.

Action Environment

The action of 1,4-Bis(2-methylstyryl)benzene can be influenced by various environmental factors. For instance, its fluorescence emission properties may vary depending on the solvent used . Additionally, its stability and efficacy as a scintillator could be affected by factors such as temperature and radiation intensity.

properties

IUPAC Name

1,4-bis[(E)-2-(2-methylphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22/c1-19-7-3-5-9-23(19)17-15-21-11-13-22(14-12-21)16-18-24-10-6-4-8-20(24)2/h3-18H,1-2H3/b17-15+,18-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLPIYTUUFFRLV-YTEMWHBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Bis(2-methylstyryl)benzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

1,4-Bis(2-methylstyryl)benzene

CAS RN

13280-61-0
Record name Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-bis(4-methyl-alpha-styryl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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